molecular formula C11H16ClF2N B1433039 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 1219455-80-7

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B1433039
CAS No.: 1219455-80-7
M. Wt: 235.7 g/mol
InChI Key: GKVDNAFRTKQWNI-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound characterized by the presence of a difluorophenyl group attached to a methylbutanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the reaction of 3,4-difluorobenzylamine with appropriate alkylating agents under controlled conditions. One common method involves the use of Mannich reaction, where lawsone, 2-pyridylcarboxaldehyde, and the corresponding amines are reacted in ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized and scalable processes to ensure high yield and purity. The use of continuous flow systems and advanced catalytic methods can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride
  • 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. This positioning can result in distinct interactions with molecular targets compared to similar compounds .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N.ClH/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8;/h3-4,6-7,11H,5,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVDNAFRTKQWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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